

ammonium bromide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ammonium bromide** (NH₄Br), a versatile inorganic compound with significant applications across various scientific disciplines, including pharmaceutical development, chemical synthesis, and analytical chemistry. This document details its chemical and physical properties, outlines key experimental protocols, and illustrates relevant chemical processes.

Core Properties of Ammonium bromide

Ammonium bromide is the ammonium salt of hydrobromic acid. It presents as a white, odorless crystalline solid that is highly soluble in water.[1][2] Upon exposure to air, it can gradually develop a yellow hue due to the oxidation of bromide ions (Br⁻) to bromine (Br₂).[2]

Table 1: Key Properties of Ammonium Bromide

Property	Value	Reference
CAS Number	12124-97-9	[3]
Molecular Weight	97.94 g/mol	[1][3]
Chemical Formula	NH₄Br	[1][3]
Appearance	White, odorless crystals or granules.[4]	
Density	2.429 g/cm ³	[1][3]
Melting Point	Sublimes at 396 °C and decomposes at 542 °C.[1]	
Boiling Point	452 °C	[5]
Solubility in Water	Highly soluble.[1][2]	

Applications in Research and Development

Ammonium bromide's utility in scientific and industrial settings is broad, owing to its chemical reactivity and stability.

Pharmaceutical Applications

Historically, **ammonium bromide** was utilized for its sedative and anticonvulsant properties, attributed to the depressant effect of the bromide ion on the central nervous system.[6] While it has been largely supplanted by more targeted therapeutics, it remains relevant in modern pharmaceutical manufacturing. It can serve as a crucial intermediate in the synthesis of certain Active Pharmaceutical Ingredients (APIs) and other bromine-containing compounds.[6] Its ability to act as a stabilizer and enhance the solubility of active ingredients makes it a valuable component in some drug formulations.[3]

Chemical Synthesis

In organic synthesis, **ammonium bromide** is a common reagent for introducing bromide ions into molecules.[4] It is employed in various reactions, including the bromination of ketones and

aromatic compounds, often under mild and environmentally friendly conditions.[1] It also serves as a catalyst in numerous chemical processes, contributing to improved reaction efficiency.[3]

Analytical Chemistry

In the analytical laboratory, **ammonium bromide** is used as a reagent in titrations and for the preparation of standard solutions for qualitative and quantitative analysis.[4][7] It is also utilized as a standard for instrument calibration.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **ammonium bromide**.

Synthesis of Ammonium Bromide

Ammonium bromide can be synthesized through several methods. A common laboratory preparation involves the direct reaction of ammonia with hydrobromic acid.[1]

Protocol 1: Synthesis via Neutralization

- Reaction Setup: In a well-ventilated fume hood, place a dilute solution of hydrobromic acid in a reaction vessel equipped with a stirrer.
- Ammonia Addition: Slowly bubble ammonia gas through the hydrobromic acid solution or add aqueous ammonia dropwise.[1] The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.
- pH Control: Continuously monitor the pH of the solution. The addition of ammonia is continued until the solution reaches a neutral pH, indicating the complete neutralization of the acid.
- Crystallization: Concentrate the resulting ammonium bromide solution by gentle heating to induce crystallization.
- Isolation and Drying: Collect the ammonium bromide crystals by filtration, wash with a small amount of cold distilled water, and dry in an oven or desiccator.

A patented industrial method involves the synthesis from ammonia water and elemental bromine.[8]

Protocol 2: Industrial Synthesis

- Preparation of Ammonia Water: Prepare an ammonia water solution with a controlled pH of 10-12.[8]
- Synthesis Reaction: Slowly add elemental bromine to the ammonia water solution with constant stirring. Introduce additional ammonia gas to maintain a pH of 7-8. The reaction temperature is controlled between 60-80 °C.[8]
- Purification: If bromate and free bromine are present, the pH is raised to 9 with ammonia gas to remove the bromate, followed by pH adjustment back to 7-8 with elemental bromine.[8]
- Product Isolation: The resulting clear solution of ammonium bromide can then be processed to obtain the solid product.

Click to download full resolution via product page

Analytical Procedures

Accurate determination of the purity of **ammonium bromide** is crucial for its application in research and pharmaceutical manufacturing.

Protocol 3: Assay by Argentometric Titration

This method determines the bromide content by titration with a standardized silver nitrate solution.

- Sample Preparation: Accurately weigh approximately 0.4 g of the ammonium bromide sample and dissolve it in 50 mL of distilled water.[9]
- Acidification: Add 10 mL of a 10% nitric acid solution.

- Titration: Add a known excess of 0.1 N silver nitrate volumetric solution (e.g., 50.0 mL) to precipitate silver bromide.[9]
- Back-Titration: Titrate the excess silver nitrate with a standardized 0.1 N ammonium thiocyanate solution, using ferric sulfate solution as an indicator.[9] The endpoint is the formation of a reddish-brown color.
- Calculation: The amount of silver nitrate consumed in the reaction with bromide is
 determined by subtracting the amount that reacted with the ammonium thiocyanate from the
 total amount added. This allows for the calculation of the percentage of ammonium
 bromide in the sample.[9]

Click to download full resolution via product page

Protocol 4: Qualitative Test for Iodide Impurity

This procedure is used to detect the presence of iodide, a common impurity.

- Sample Preparation: Dissolve 5.0 g of the ammonium bromide sample in 20 mL of water.
- Reagent Addition: Add 1 mL of chloroform, 0.15 mL of a 10% ferric chloride solution, and
 0.25 mL of a 10% sulfuric acid solution.[9]
- Extraction: Shake the mixture vigorously for one minute.
- Observation: A positive test for iodide is indicated by the appearance of a violet tint in the chloroform layer. The absence of this color indicates that the iodide impurity is below the detection limit (approximately 0.005%).[9]

Safety and Handling

Ammonium bromide should be handled with appropriate personal protective equipment, including safety glasses and gloves. It is important to avoid inhalation of dust and to work in a well-ventilated area. Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. grokipedia.com [grokipedia.com]
- 2. Ammonium bromide Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. allanchem.com [allanchem.com]
- 5. Ammonium bromide: Reactions, Characteristics, Uses, Toxicity_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. APC Pure | Product | Ammonium Bromide 99.5% [apcpure.com]
- 8. CN103395802A Preparation method of ammonium bromide guaranteed reagent -Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [ammonium bromide CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080048#ammonium-bromide-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com